molecular formula C19H17N6NaO5S3 B13725511 Cefditoren Acid-d3 Sodium Salt

Cefditoren Acid-d3 Sodium Salt

Cat. No.: B13725511
M. Wt: 531.6 g/mol
InChI Key: VFUMWBZIKOREOO-WGQFWKFWSA-M
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Description

Cefditoren-d3 Sodium Salt is a deuterated form of Cefditoren, a third-generation cephalosporin antibiotic. This compound is used primarily for its antibacterial properties, targeting both Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens responsible for respiratory tract infections, skin infections, and other bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cefditoren involves multiple steps, starting from the conversion of a precursor compound to the final product. The process typically includes:

Industrial Production Methods

Industrial production of Cefditoren follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Cefditoren-d3 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The bactericidal activity of Cefditoren-d3 Sodium Salt results from its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    Cefditoren: The non-deuterated form of Cefditoren-d3 Sodium Salt.

    Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity.

    Cefotaxime: Also a third-generation cephalosporin used for similar indications.

Uniqueness

Cefditoren-d3 Sodium Salt is unique due to its deuterium substitution, which can provide advantages in pharmacokinetics and metabolic stability compared to its non-deuterated counterpart .

Properties

Molecular Formula

C19H17N6NaO5S3

Molecular Weight

531.6 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1/b4-3-,24-12+;/t13-,17-;/m1./s1/i2D3;

InChI Key

VFUMWBZIKOREOO-WGQFWKFWSA-M

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]

Origin of Product

United States

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